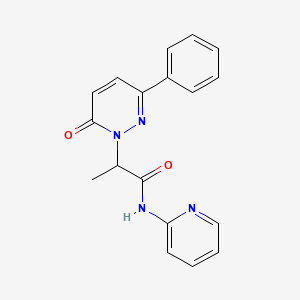

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Pyridopyridazine derivatives, including compounds structurally related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, have been extensively studied for their synthesis and wide range of biological activities. These activities include antitumor, antibacterial, analgesic, and diuretic properties. Pyridopyridazine derivatives have been identified as selective inhibitors for phosphodiesterase 5 and 4, showcasing their potential in targeting specific molecular pathways. Furthermore, their role as novel GABA-A receptor benzodiazepine binding site ligands indicates their utility in neurological research and potential therapeutic applications. The exploration of these compounds as biodegradable agrochemicals, due to their molluscicidal activity, presents an environmentally friendly approach to pest management in agriculture (Wojcicka & Nowicka-Zuchowska, 2018).

Mechanisms of Action and Resistance

The investigation into the mechanisms of action and resistance patterns of drugs is crucial for understanding their efficacy and long-term viability. For instance, praziquantel, a well-studied compound, highlights the importance of molecular targeting and resistance management. It targets schistosome calcium ion channels, offering insights into the potential action mechanisms of related compounds. Although not directly related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, understanding the interaction of drugs with specific molecular targets can guide the development of novel therapeutic agents with improved efficacy and reduced resistance risks (Doenhoff, Cioli, & Utzinger, 2008).

Chemical Inhibitors and Drug Interactions

The role of chemical inhibitors in modulating enzyme activity is another area of interest. Compounds that inhibit cytochrome P450 isoforms in human liver microsomes demonstrate the complexity of drug interactions and the importance of selectivity in drug design. Such studies are pertinent for understanding how structurally related compounds might interact with enzymes and influence drug metabolism, potentially leading to the development of drugs with specific target actions and minimal adverse interactions (Khojasteh et al., 2011).

properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13(18(24)20-16-9-5-6-12-19-16)22-17(23)11-10-15(21-22)14-7-3-2-4-8-14/h2-13H,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQFPVZZZIKPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)

![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2998204.png)

![[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2998206.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2998207.png)